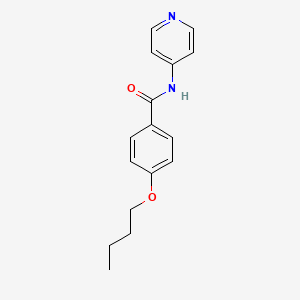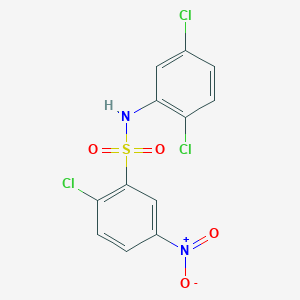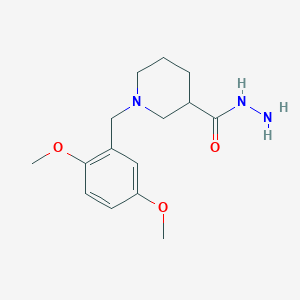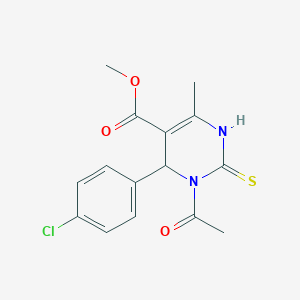![molecular formula C20H25N5O2 B5122466 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine, also known as BMY-14802, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist at the dopamine D3 receptor and as a partial agonist at the serotonin 5-HT1A receptor. These properties make 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine a promising candidate for the treatment of various psychiatric and neurological disorders, including schizophrenia, depression, and addiction.
Mechanism of Action
The mechanism of action of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine involves its interaction with dopamine and serotonin receptors in the brain. By acting as a selective antagonist at the dopamine D3 receptor, 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine can modulate dopamine signaling, which is implicated in various psychiatric and neurological disorders. Additionally, its partial agonist activity at the serotonin 5-HT1A receptor can enhance serotonin signaling, which is also involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine has been found to exhibit a range of biochemical and physiological effects. In addition to its interaction with dopamine and serotonin receptors, 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA. It has also been found to affect the activity of various signaling pathways, including the cAMP/PKA pathway and the ERK/MAPK pathway.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine for lab experiments is its selectivity for dopamine and serotonin receptors. This makes it a useful tool for studying the roles of these receptors in various physiological and pathological processes. However, one of the limitations of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Future Directions
There are several future directions for the study of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine. One potential direction is the development of more potent derivatives of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine that can be used in lower concentrations. Another direction is the investigation of the potential therapeutic applications of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine in various psychiatric and neurological disorders. Additionally, the elucidation of the molecular mechanisms underlying the effects of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine could provide valuable insights into the regulation of neurotransmitter signaling in the brain.
Conclusion
In conclusion, 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its selectivity for dopamine and serotonin receptors, as well as its range of biochemical and physiological effects, make it a useful tool for studying various physiological and pathological processes. Further research into the mechanisms of action and potential therapeutic applications of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine could have important implications for the treatment of various psychiatric and neurological disorders.
Synthesis Methods
The synthesis of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine involves the reaction of 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine with benzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound, 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine. This synthesis method has been optimized to yield high purity and good yields of the final compound.
properties
IUPAC Name |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-16-15-18(23-11-13-27-14-12-23)22-20(21-16)25-9-7-24(8-10-25)19(26)17-5-3-2-4-6-17/h2-6,15H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEHCEUHWSJONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Benzoylpiperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)


![4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122415.png)
![N-(3,4-difluorophenyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinamine](/img/structure/B5122426.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5122432.png)

![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)
![10-allyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium bromide](/img/structure/B5122445.png)
![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)

![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)
